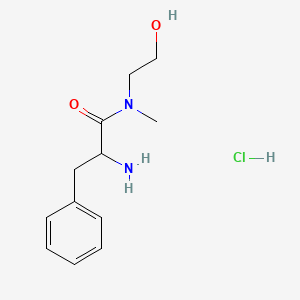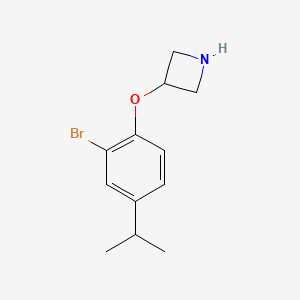![molecular formula C7H6BrN3 B1525294 3-Brom-1H-pyrrolo[2,3-b]pyridin-4-amin CAS No. 1190322-59-8](/img/structure/B1525294.png)
3-Brom-1H-pyrrolo[2,3-b]pyridin-4-amin
Übersicht
Beschreibung
“3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is a chemical compound with the molecular formula C7H6BrN3 . It is a yellow solid and has a molecular weight of 212.05 .
Molecular Structure Analysis
The InChI code for “3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is 1S/C7H6BrN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H, (H3,9,10,11) . This indicates that the molecule consists of a pyrrolo[2,3-b]pyridine core with a bromine atom at the 3-position and an amine group at the 4-position.
Physical And Chemical Properties Analysis
“3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is a yellow solid with a molecular weight of 212.05 . and should be stored at 0-8°C .
Wissenschaftliche Forschungsanwendungen
Krebstherapie: FGFR-Inhibition
3-Brom-1H-pyrrolo[2,3-b]pyridin-4-amin: Derivate wurden als potente Inhibitoren des Fibroblasten-Wachstumsfaktor-Rezeptors (FGFR) identifiziert, der in der Krebstherapie von entscheidender Bedeutung ist. Eine abnormale Aktivierung der FGFR-Signalwege ist mit dem Fortschreiten verschiedener Krebsarten verbunden, darunter Brust-, Lungen-, Prostata-, Blasen- und Leberkrebs . Diese Derivate, insbesondere Verbindung 4h, zeigten eine signifikante inhibitorische Aktivität gegen FGFR1–4 mit niedrigen nanomolaren IC50-Werten. Sie haben auch die Fähigkeit gezeigt, die Proliferation von Krebszellen zu hemmen, Apoptose zu induzieren und die Migration und Invasion von Krebszellen zu reduzieren .
Antiproliferative Aktivität
Die antiproliferative Aktivität von This compound-Derivaten wurde an verschiedenen Krebszelllinien getestet. Diese Verbindungen wurden auf ihre Fähigkeit getestet, die Proliferation von Zellen wie 4T1 (Maus-Brustkrebszellen), MDA-MB-231 und MCF-7 zu hemmen, wobei vielversprechende Ergebnisse in mikromolaren Konzentrationen erzielt wurden .
Optimierung des Leitmoleküls
Aufgrund seiner potenten Aktivität und seines niedrigen Molekulargewichts dient This compound als vielversprechendes Leitmolekül für die weitere Optimierung in der Arzneimittelentwicklung. Seine Struktur ermöglicht Modifikationen, die sein therapeutisches Potenzial und seine pharmakokinetischen Eigenschaften verbessern können .
Targeting von FGFR-abhängigen Signalwegen
Die Inhibition von FGFR-abhängigen Signalwegen durch This compound-Derivate kann eine bedeutende Rolle bei der Vorbeugung von Krebsentstehung, -progression und -resistenz gegen die Therapie spielen. Dies macht es zu einem wertvollen Ziel für die Entwicklung neuer Krebsbehandlungen .
Hemmung der humanen neutrophilen Elastase
Neben der Krebstherapie wurde This compound als Gerüst in der Forschung zur humanen neutrophilen Elastase (HNE) verwendet, die an verschiedenen entzündlichen Erkrankungen beteiligt ist .
Hemmung der Topoisomerase I
Einige Analoga von This compound wurden als Inhibitoren der Topoisomerase I gefunden, einem Enzym, das an der DNA-Replikation beteiligt ist. Diese Hemmung ist in der Krebsbehandlung von Vorteil und hat eine Aktivität gegen HIV-1 gezeigt .
Safety and Hazards
The safety information for “3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The future directions for “3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” and its derivatives could involve further exploration of their biological activities and mechanisms of action. Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is suggested that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Biochemical Pathways
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that 3-bromo-1h-pyrrolo[2,3-b]pyridin-4-amine may have similar effects .
Eigenschaften
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCYLEYQRVGIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274414 | |
| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190322-59-8 | |
| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride](/img/structure/B1525211.png)
![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)



![2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525219.png)




![5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525227.png)
![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)
![3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525231.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)